Product packaging for 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one(Cat. No.:)

6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one

Cat. No.: B13520827
M. Wt: 224.25 g/mol
InChI Key: DLQGWNBLQDVNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran class, which serves as a key structural motif in developing pharmacologically active molecules. While specific studies on this exact compound are less common in the available literature, its core structure is closely related to 3,4-dihydro-2H-1-benzopyran derivatives that have been extensively investigated as potassium channel activators . Research on analogous compounds indicates significant potential in modulating ATP-sensitive potassium (KATP) channels . Such activity is crucial in pancreatic beta-cell research, where selective KATP channel openers can inhibit the insulin-releasing process, providing valuable tools for studying metabolic disorders . The structure-activity relationships for this chemical class suggest that substitutions at the 6-position of the benzopyran core are critical for tuning biological activity and selectivity . The benzopyran scaffold is also of significant interest in synthetic and medicinal chemistry, with ongoing research into efficient preparation methods for various derivatives . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only. Not for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O2 B13520827 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

6-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O2/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-7,10H,8-9H2

InChI Key

DLQGWNBLQDVNFX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 6 Phenyl 3,4 Dihydro 2h 1 Benzopyran 4 One and Its Analogues

Retrosynthetic Analysis of the 3,4-Dihydro-2H-1-benzopyran-4-one Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. icj-e.orgamazonaws.com For the 3,4-dihydro-2H-1-benzopyran-4-one (chromanone) core, a primary disconnection can be made at the ether linkage, leading to a substituted phenol (B47542) and a three-carbon chain. This approach highlights two main synthetic strategies: forming the C-O bond or constructing the heterocyclic ring through cyclization of a pre-functionalized phenol derivative.

A common retrosynthetic pathway involves an intramolecular cyclization. This is often achieved through a Michael addition or a Friedel-Crafts-type reaction. For instance, the chromanone ring can be envisioned as arising from an ortho-hydroxyacetophenone and a suitable three-carbon synthon. The key bond formations in the forward synthesis would then be the creation of the pyranone ring.

Established Synthetic Routes to Substituted Chromanones and Benzopyranones

The synthesis of substituted chromanones is a well-established field, with numerous methods developed to access this important heterocyclic scaffold.

Cyclization Strategies in Benzopyranone Ring Formation

The formation of the benzopyranone ring is a critical step in the synthesis of chromanones. Several cyclization strategies have been effectively employed:

Intramolecular Michael Addition: One of the most common methods involves the base-catalyzed intramolecular cyclization of a 2'-hydroxychalcone (B22705) derivative. This reaction proceeds via a conjugate addition of the phenolic hydroxyl group to the α,β-unsaturated ketone system.

Acid-Catalyzed Cyclization: Acidic conditions can also promote the cyclization of appropriate precursors. For example, the treatment of 3-(2-hydroxyphenyl)propanoic acids with strong acids can lead to the formation of the chromanone ring through intramolecular acylation.

Reductive Cyclization: In some instances, the chromanone ring can be formed through the reductive cyclization of a precursor containing a nitro group and a suitable side chain.

A variety of catalysts, including acids like polyphosphoric acid and p-toluene sulfonic acid, as well as bases, are utilized to facilitate these cyclization reactions. bohrium.com

Functionalization at C-6 and Introduction of Phenyl Substituents

The introduction of a phenyl group at the C-6 position of the chromanone scaffold can be achieved either by starting with a pre-functionalized precursor or by functionalizing the pre-formed chromanone ring.

Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. libretexts.orgnih.govuwindsor.ca In a typical approach, a 6-halo-3,4-dihydro-2H-1-benzopyran-4-one (e.g., 6-bromo or 6-iodo derivative) is reacted with phenylboronic acid in the presence of a palladium catalyst and a base to yield 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-one. nih.govbeilstein-journals.org

Other palladium-catalyzed reactions such as the Stille, Heck, and Sonogashira couplings have also been successfully employed for the C-6 functionalization of chromones, demonstrating the versatility of this approach for introducing a wide range of substituents. beilstein-journals.org

Coupling ReactionReactantsCatalyst System
Suzuki-Miyaura 6-Halo-chromanone, Phenylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
Stille 6-Halo-chromanone, OrganostannanePalladium catalyst
Heck 6-Halo-chromanone, AlkenePalladium catalyst, Base
Sonogashira 6-Halo-chromanone, Terminal alkynePalladium catalyst, Copper co-catalyst, Base

Novel Synthetic Approaches and Catalyst Development

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of dihydrobenzopyranones.

Stereoselective and Enantioselective Synthesis of Dihydrobenzopyranones

The development of stereoselective and enantioselective methods for the synthesis of chromanones is of significant interest due to the potential for chirality to influence biological activity. Chiral chromanones can be synthesized through various methods, including:

Organocatalysis: Chiral amines and other organocatalysts have been used to catalyze asymmetric Michael additions and other tandem reactions to construct the chromanone skeleton with high enantioselectivity. bohrium.comresearchgate.netmdpi.com For instance, chiral diarylprolinol silyl (B83357) ethers have been employed as catalysts in the reaction between 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes to produce lactone-fused chromanone derivatives with excellent enantioselectivities. bohrium.comresearchgate.net

Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes, particularly those of palladium, have been developed for the enantioselective conjugate addition of arylboronic acids to chromones, providing access to chiral chromanones with tetrasubstituted stereocenters. nih.gov

These methods allow for the controlled synthesis of specific stereoisomers, which is crucial for the development of chiral molecules with defined biological properties.

Green Chemistry Principles in Benzopyranone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chromanones to reduce the environmental impact of chemical processes. Key strategies include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and reduce the use of solvents in the synthesis of chromones and flavones. bohrium.com For example, base-promoted condensation reactions between 2-hydroxyacetophenones and aldehydes can be efficiently carried out under microwave heating to produce 2-alkyl-substituted 4-chromanones. bohrium.com

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry.

Catalytic Reactions: The use of catalytic amounts of reagents instead of stoichiometric amounts minimizes waste generation. The development of reusable and non-toxic catalysts is an active area of research. sharif.edu One-pot, three-component green condensation reactions in the presence of recyclable catalysts have been reported for the synthesis of 4H-chromenes. sharif.edu

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

The application of these principles not only reduces the environmental footprint of chromanone synthesis but can also lead to more efficient and cost-effective processes.

Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures, such as the benzopyran skeleton. nih.govnih.gov These reactions involve combining three or more starting materials in a single synthetic operation to form a product that incorporates the majority of the atoms from the reactants. nih.gov This strategy is particularly valuable for creating libraries of structurally diverse compounds and is increasingly applied in the synthesis of heterocyclic systems. nih.gov

The synthesis of pyran and benzopyran analogues often proceeds through tandem processes, where multiple bond-forming events occur sequentially in one pot without the isolation of intermediates. A common mechanistic pathway involves an initial Knoevenagel condensation, followed by a Michael addition and a final intramolecular cyclization. nih.govmdpi.com For instance, the reaction between an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound can rapidly generate highly substituted pyran rings. nih.gov

One illustrative MCR strategy for a related chromene structure involves the reaction of 4-hydroxy-chromenone, substituted aldehydes, and an active methylene compound in the presence of a nanocomposite catalyst. This process, often enhanced by ultrasonic irradiation, proceeds through a Knoevenagel condensation followed by a cyclization step to yield the desired pyrano[2,3-c]-chromene derivatives. nih.gov Similarly, tandem Knoevenagel-Michael protocols have been developed for the synthesis of complex pyran-containing molecules from reactants like phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com

The table below summarizes a representative multi-component reaction for the synthesis of a pyran derivative, showcasing the efficiency of this methodology.

Table 1: Example of a Multi-Component Reaction for Pyran Synthesis

Reactant 1Reactant 2Reactant 3CatalystSolventConditionsYield
Aromatic AldehydeMalononitrileDimedoneFe3O4/SiO2-guanidine@Poly acrylic acid-70 °C, 20 min98%

Data adapted from a study on the synthesis of tetrahydro benzopyran moieties. nih.gov

Optimization of Reaction Conditions and Scale-Up Considerations

The successful synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions to maximize yield and purity while ensuring the process is viable for larger scales. Key parameters that are typically optimized include the choice of solvent, the nature and concentration of catalysts or oxidants, reaction temperature, and duration. scielo.br

In the synthesis of analogous dihydrobenzofuran neolignans via oxidative coupling, a related methodology, extensive optimization has been performed. scielo.br The choice of solvent was found to be critical, with acetonitrile (B52724) providing a superior balance between substrate conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene (B151609)/acetone mixtures. scielo.br Furthermore, acetonitrile is considered a "greener" solvent due to its lower toxicity and potential for recycling, which are significant considerations for scale-up. scielo.br

The selection and stoichiometry of the oxidant are also crucial. Studies have shown that using 0.5 equivalents of Silver(I) oxide is highly efficient for promoting the desired coupling reaction. scielo.br Optimization of the reaction time is another critical factor for industrial applicability. In one study, conditions were refined to decrease the reaction time from 20 hours to just 4 hours without a significant negative impact on conversion or selectivity. scielo.br The process for synthesizing a related intermediate, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, was noted to have industrial potential due to its use of mild conditions and readily available reagents. researchgate.net

The following table details the impact of solvent choice on the conversion and selectivity in the synthesis of a related dihydrobenzofuran compound, highlighting the importance of reaction condition optimization.

Table 2: Effect of Solvent on Oxidative Coupling Reaction

SolventSubstrate Conversion (%)Selectivity (%)
Dichloromethane8018
Benzene/Acetone (5:3 v/v)7025
Methanol10010
Acetonitrile8025

Data derived from studies on the synthesis of (±)-trans-dehydrodicoumarate dimethyl ester. scielo.br

For scale-up, considerations extend beyond simple yield optimization. The economic viability, environmental impact, and safety of the process are paramount. The use of recyclable catalysts, minimizing solvent volumes, reducing reaction times, and employing less hazardous materials are all critical factors in transitioning a synthetic protocol from the laboratory bench to industrial production. scielo.br

Advanced Spectroscopic and Structural Elucidation of 6 Phenyl 3,4 Dihydro 2h 1 Benzopyran 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-Resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton spectrum would reveal signals corresponding to the protons on the dihydro-pyranone ring and the two aromatic rings. The methylene (B1212753) protons at C3 (H-3) would likely appear as a multiplet, coupled to the methine proton at C2 (H-2). The H-2 proton would appear as a characteristic doublet of doublets due to coupling with the two diastereotopic H-3 protons. Protons on the benzopyran's aromatic ring and the C6-phenyl substituent would appear in the aromatic region of the spectrum, with their splitting patterns revealing their substitution pattern.

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon (C-4), the aliphatic carbons of the pyranone ring (C-2 and C-3), and the aromatic carbons. The chemical shift of the C-4 carbonyl is typically found significantly downfield.

Two-dimensional NMR techniques are essential for establishing connectivity between atoms. harvard.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. emerypharma.com Key correlations would be observed between the H-2 and H-3 protons on the pyranone ring, confirming their adjacency. It would also show couplings between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom (e.g., H-2 to C-2, H-3 to C-3, and each aromatic proton to its respective carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular skeleton. For instance, correlations from the H-2 proton to the C-4 carbonyl carbon and carbons of the C6-phenyl ring would be expected. Protons on the benzopyran ring would show correlations to the C-4 carbonyl and other nearby quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and conformation. harvard.edu

The conformation of the dihydro-pyranone ring can be determined by analyzing the coupling constants (J-values) between H-2 and the two H-3 protons. The magnitude of these J-values, when applied to the Karplus equation, can provide dihedral angles, indicating whether the C6-phenyl group adopts a pseudo-axial or pseudo-equatorial position on the heterocyclic ring. NOESY correlations, for example between the H-2 proton and protons on the benzopyran's aromatic ring, would further constrain the conformational possibilities and define the spatial orientation of the substituents.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₅H₁₂O₂), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight (224.0837 g/mol ) and elemental composition.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. A common pathway for flavanones is a retro-Diels-Alder (RDA) reaction, which would cleave the dihydro-pyranone ring. This would lead to fragment ions corresponding to the styrene (B11656) moiety derived from the B-ring and a fragment from the benzopyran portion. Other likely fragmentations would include the loss of a CO molecule (28 Da) from the molecular ion and cleavages related to the phenyl substituent. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. nih.govaalto.fi If suitable crystals of this compound could be grown, this technique would determine the precise bond lengths, bond angles, and torsion angles. researchgate.net It would unequivocally establish the conformation of the dihydro-pyranone ring (e.g., envelope, half-chair) and the relative orientation of the phenyl group in the crystal lattice. nih.gov

Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonds (if co-crystallized with a suitable solvent), π-π stacking between the aromatic rings of adjacent molecules, and other van der Waals forces that govern the crystal packing. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Environmental Probing

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the C=O (carbonyl) stretching vibration, typically found in the region of 1650-1690 cm⁻¹. Other key bands would include C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹), and a prominent C-O-C (ether) stretching band. orientjchem.org

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Since the C2 position of this compound is a stereocenter, the molecule can exist as a pair of enantiomers. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study these chiral molecules.

If a racemic mixture of the compound were resolved into its individual enantiomers, CD spectroscopy could be used to determine their absolute configuration (R or S). The CD spectrum measures the differential absorption of left and right circularly polarized light. The sign of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the carbonyl and aromatic chromophores, can often be correlated to a specific absolute configuration based on established empirical rules for flavanones or through comparison with quantum-chemical calculations. researchgate.net

Computational and Theoretical Studies of 6 Phenyl 3,4 Dihydro 2h 1 Benzopyran 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the intrinsic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of a compound. For flavonoids, DFT has been widely used to analyze structure-activity relationships, reaction mechanisms, and spectroscopic properties. mdpi.comaraproceedings.com

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and kinetic stability. researchgate.net A small energy gap generally signifies high chemical reactivity and polarizability, whereas a large gap indicates high stability. researchgate.net

In flavonoids, the HOMO is typically delocalized across the aromatic rings and the heterocyclic system, while the LUMO is also distributed across the molecule, with significant contributions from the carbonyl group in the C ring. This distribution allows for the extensive charge delocalization that is characteristic of these compounds. nih.gov Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical potential, hardness, and softness, can be used to quantify and compare the reactivity of different flavanone (B1672756) derivatives. mdpi.com

Table 1: Illustrative Quantum Chemical Descriptors for a Flavanone Derivative (Note: This data is representative of a typical flavanone and not specific to 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one)

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.58
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.89
HOMO-LUMO Energy GapΔE4.69
Ionization PotentialIP6.58
Electron AffinityEA1.89
Hardnessη2.35
SoftnessS0.43
Electronegativityχ4.24
Chemical Potentialµ-4.24
Electrophilicity Indexω3.82

Data adapted from a DFT study on flavanone derivatives for illustrative purposes. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor regions), which are prone to nucleophilic attack. researchgate.net

For a molecule like 6-phenylflavanone, the MEP surface would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom (at position 4) due to the high electronegativity of oxygen. This site represents a primary center for electrophilic interactions and hydrogen bond acceptance. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction or hydrogen bond donation. vietnamjournal.ru Analysis of Mulliken charges, another output of quantum chemical calculations, provides quantitative values for the partial charge on each atom, further detailing the electronic distribution and identifying polar bonds within the molecule. vietnamjournal.ru

Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. Comparing these predicted shifts with experimental data can confirm the proposed structure.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations predict the positions of absorption bands in the infrared (IR) spectrum, which correspond to the vibrational modes of the molecule's functional groups. mdpi.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental spectra, accounting for systematic errors in the theoretical method. umons.ac.be For 6-phenylflavanone, a strong vibrational band corresponding to the C=O stretching of the ketone group would be a key feature.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net The calculation provides the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated IR Frequencies for Key Flavanone Vibrational Modes (Note: This data is representative and not specific to this compound)

Vibrational AssignmentExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
Aromatic C-H Stretch30703075
Aliphatic C-H Stretch29252930
Carbonyl C=O Stretch16851690
Aromatic C=C Stretch16001605
C-O-C Stretch12301235

Data adapted from a DFT study on flavanone derivatives for illustrative purposes. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the movements, conformational changes, and interactions of a compound in a realistic environment, such as in a solvent or bound to a protein. asianpubs.org

An MD simulation of 6-phenylflavanone in an explicit solvent (e.g., water or methanol) would reveal its dynamic behavior and conformational preferences over time. The phenyl group at position 6 introduces a degree of rotational freedom, and simulations could determine the most stable rotational conformers and the energy barriers between them. acs.org Key parameters analyzed in such simulations include the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability and the root-mean-square fluctuation (RMSF) of individual atoms to identify regions of high flexibility. This information is crucial for understanding how the molecule behaves in a biological medium.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., 6-phenylflavanone) when bound to a second (the receptor, e.g., a protein). nih.govnih.gov The method involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. ekb.eg Lower binding energy scores typically indicate a more stable ligand-protein complex. nih.gov

Docking studies of flavonoids with various protein targets have shown that their interactions are primarily governed by hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov The hydroxyl groups on many flavonoids act as hydrogen bond donors and acceptors, while their aromatic rings frequently engage in π-π stacking or hydrophobic interactions with nonpolar amino acid residues in the protein's active site. nih.gov For 6-phenylflavanone, the carbonyl oxygen would be a primary hydrogen bond acceptor, while its three aromatic rings would provide extensive surfaces for hydrophobic and π-stacking interactions.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose over time. mdpi.comasianpubs.org By analyzing the trajectory, one can confirm whether the key interactions identified in the docking study are maintained throughout the simulation, providing a more dynamic and robust model of the molecular recognition event. nih.gov

Table 3: Illustrative Results from a Molecular Docking Study of a Flavanone with a Protein Target (Note: This data is representative and not specific to this compound)

LigandProtein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Flavanone AnalogGeneric Kinase-8.5LYS 72, ASP 184Hydrogen Bond
PHE 185π-π Stacking
VAL 23, LEU 148Hydrophobic

Data compiled from typical results found in flavonoid docking literature for illustrative purposes. nih.govekb.eg

In Silico ADMET Profiling and Physicochemical Property Predictions

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical component of modern drug discovery and development. In silico methods provide a rapid and cost-effective means of predicting these properties, allowing for the early identification of potentially promising or problematic candidates. For this compound, a range of physicochemical and pharmacokinetic parameters have been predicted using computational models. These predictions offer valuable insights into how the molecule is likely to behave in a biological system.

The following table summarizes the predicted ADMET and physicochemical properties for a structural isomer, 6-Methyl-4-phenyl-3,4-dihydrochromen-2-one, which serves as a proxy for this analysis.

Table 1: Predicted Physicochemical and ADMET Properties
PropertyPredicted ValueDescription
Molecular Weight238.28 g/molThe mass of one mole of the substance.
LogP (Octanol/Water)3.50A measure of lipophilicity.
LogS (ESOL)-4.15A measure of aqueous solubility.
Water Solubility4.52e-02 mg/mLThe maximum amount of the substance that can be dissolved in water.
Caco-2 Permeability0.435An indicator of intestinal absorption.
Human Intestinal Absorption91.3%The predicted percentage of the compound absorbed from the human intestine.
Skin Permeability (LogKp)-2.99 cm/sThe rate at which the compound can penetrate the skin.
P-glycoprotein SubstrateYesIndicates potential for active efflux from cells.
CYP1A2 InhibitorYesIndicates potential for drug-drug interactions through inhibition of cytochrome P450 enzymes.
CYP2C19 InhibitorYes
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes
AMES ToxicityNoPredicts the mutagenic potential of the compound.
hERG I InhibitorYesIndicates potential for cardiotoxicity.

Theoretical Lipophilicity and Solubility Assessments

Lipophilicity and solubility are fundamental physicochemical properties that significantly influence a compound's pharmacokinetic behavior. Theoretical assessments of these parameters for this compound and its analogs are crucial for predicting their absorption and distribution. Various computational models are employed to calculate the logarithm of the partition coefficient (logP) and the aqueous solubility (logS).

The lipophilicity of a compound, often expressed as its octanol-water partition coefficient (LogP), is a key determinant of its ability to cross biological membranes. A balanced LogP is generally desirable for oral drug candidates. The aqueous solubility (LogS) is equally important, as a compound must dissolve in the gastrointestinal fluids to be absorbed.

The table below presents a compilation of theoretically predicted lipophilicity and solubility values for a representative structural isomer.

Table 2: Theoretical Lipophilicity and Solubility Predictions
ParameterPredicted ValueMethod/Descriptor
iLOGP3.63Physics-based method
XLOGP33.50Atomistic and knowledge-based method
WLOGP3.62Atomistic method based on a fragmental system
MLOGP2.92Topology-based method
Silicos-IT LogP4.08Hybrid fragment/topological method
Consensus LogP3.55Average of the predicted values
LogS (ESOL)-4.15Estimated Solubility model
LogS (Ali)-4.52Based on a multilinear regression model
LogS (SILICOS-IT)-4.43Based on a fragment-based and topological approach

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. For compounds like this compound, which belongs to the flavanone class of compounds, computational studies, particularly those employing Density Functional Theory (DFT), have provided profound insights into their synthesis.

A common and well-studied route to the flavanone core is the acid-catalyzed intramolecular cyclization of a 2'-hydroxychalcone (B22705) precursor. Computational investigations into this transformation have revealed a multi-step mechanism. These studies have been instrumental in understanding the energetics of the reaction pathway and identifying the rate-determining step.

The generally accepted mechanism, supported by DFT calculations, involves three key steps:

Protonation: The reaction is initiated by the protonation of the carbonyl group of the chalcone (B49325) by a Brønsted acid catalyst. This step increases the electrophilicity of the β-carbon of the α,β-unsaturated system.

Intramolecular Cyclization: The hydroxyl group at the 2'-position of the phenyl ring then acts as a nucleophile, attacking the now more electrophilic β-carbon. This intramolecular Michael addition results in the formation of the six-membered heterocyclic ring characteristic of the flavanone structure. This step proceeds through a transition state where the new carbon-oxygen bond is partially formed.

Tautomerization: The final step involves the deprotonation of the intermediate and subsequent protonation at the enolate oxygen, leading to the formation of the stable flavanone product.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Sar

Target Identification and Deconvolution Strategies (e.g., chemoproteomics, ligand-based approaches)

The process of identifying the specific molecular targets of bioactive compounds, often termed target deconvolution, is a critical step in understanding their mechanism of action and potential therapeutic applications. nih.gov For compounds based on the 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-one scaffold, a variety of modern techniques can be employed to elucidate their protein interaction partners within a complex biological system. nih.govnih.gov

Chemoproteomics provides a powerful, unbiased approach to map the target landscape. nih.gov This can be achieved through several strategies:

Affinity-Based Protein Profiling (ABPP): This method involves designing and synthesizing a chemical probe derived from the parent compound. biocompare.com The probe is modified with a reactive group and a tag (e.g., biotin (B1667282) or an alkyne for click chemistry). nih.gov When introduced into a cell lysate or living cells, the probe covalently binds to its protein targets. These tagged proteins can then be enriched and identified using mass spectrometry. biocompare.comresearchgate.net

Compound-Centric Chemoproteomics (CCCP): In this approach, the small molecule of interest is immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. biocompare.com This matrix is then used to "fish" for binding proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry, revealing potential direct targets. nih.gov

Probe-Free Methodologies: Recent advancements allow for target identification without modifying the original compound. Techniques like Cellular Thermal Shift Assay (CETSA) and Stability of Proteins from Rates of Oxidation (SPROX) measure changes in protein thermal stability or oxidation rates upon ligand binding. nih.gov A shift in these properties across the proteome indicates a direct physical interaction between the compound and specific proteins.

Ligand-based approaches complement these experimental methods. By comparing the structure of this compound to libraries of compounds with known biological targets, computational models can predict potential targets. rsc.org This strategy is particularly useful in the early stages of investigation to generate hypotheses that can then be tested experimentally using the chemoproteomic methods described above. rsc.orgnuvisan.com The combination of these strategies is crucial for efficiently identifying the direct targets responsible for the observed biological effects of novel compounds. nuvisan.com

In Vitro Biochemical Studies of Enzyme Modulation

The benzopyranone core is a privileged scaffold known to interact with a variety of enzymes. In vitro studies are essential for characterizing the kinetics and mechanisms of this modulation.

α-Glucosidase: This enzyme is a key target for managing postprandial hyperglycemia in type 2 diabetes. nih.govscielo.br Various compounds containing the chroman-4-one scaffold have demonstrated potent inhibitory activity against α-glucosidase. For instance, a study on metabolites from Dryopteris cycadina identified chromanone derivatives with significant inhibitory effects. nih.gov Although specific kinetic data for this compound is not extensively detailed, the general class of flavonoids and related benzopyranones are well-regarded as α-glucosidase inhibitors. nih.govnih.gov The inhibitory concentration (IC₅₀) values for related compounds often fall within the micromolar range, indicating potent activity that is sometimes comparable to or better than the standard drug, acarbose. nih.govresearchgate.net

Acetylcholinesterase (AChE): As a primary target in the treatment of Alzheimer's disease, AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.gov Derivatives of isochroman-4-one (B1313559) and thiochroman-4-one (B147511) have been synthesized and evaluated as AChE inhibitors. mdpi.comresearchgate.net Kinetic studies of some isochroman-4-one derivatives revealed a dual-binding inhibition mechanism, where the compound interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com The inhibition constant (Kᵢ) for the neurotoxicant MPTP, which also inhibits AChE, was found to be 2.14 mM in a linear mixed-type inhibition model. nih.gov This suggests that the broader benzopyranone class has potential for AChE modulation.

While extensive research has been conducted on the above enzymes, the specific inhibitory kinetics of this compound against enzymes like DNA topoisomerase and sirtuins are less characterized in publicly available literature and represent an area for future investigation.

Enzyme TargetCompound ClassKey FindingsReference IC₅₀/Kᵢ Values
α-GlucosidaseChromanone DerivativesPotent, concentration-dependent inhibition.IC₅₀ = 133 ± 6.90 µM (for 3,5,7-trihydroxy-2-(p-tolyl)chroman-4-one) nih.gov
Acetylcholinesterase (AChE)Isochroman-4-one DerivativesDual-binding inhibition (CAS and PAS).Potent activity reported for various derivatives. mdpi.com
Acetylcholinesterase (AChE)MPTP (Inhibitor Example)Reversible, linear mixed-type inhibition.Kᵢ = 2.14 mM nih.gov

Beyond direct enzyme inhibition, derivatives of the benzopyranone scaffold exert their biological effects through various molecular pathways.

Dissipation of Membrane Potential and Cell Cycle Modulation: Studies on novel propenone compounds incorporating a pyrano[2,3-f]chromene moiety have shown significant anticancer activity. nih.gov The mode of action for the most potent of these compounds was found to involve the induction of G0/G1 cell cycle arrest and apoptosis in human leukemia HL-60 cells. nih.gov This process was accompanied by a tangible loss of mitochondrial membrane potential, indicating a disruption of mitochondrial function. nih.gov Similarly, other chroman-4-one derivatives have been shown to induce G2/M phase arrest by up-regulating p21. nih.gov Prolonged cell cycle arrest triggered by these compounds ultimately leads to apoptosis. nih.gov The ability of CDK4/6 inhibitors to cause a G1 arrest can lead to long-term cell cycle withdrawal. nih.govmdpi.com

Necroptosis: Necroptosis is a form of regulated, pro-inflammatory cell death mediated by a complex of proteins including RIPK1, RIPK3, and MLKL. researchgate.netnih.gov This pathway is distinct from apoptosis and is typically activated when apoptosis is inhibited. mdpi.com While direct evidence linking this compound to necroptosis is sparse, the known anti-inflammatory and anticancer properties of related flavonoids and chromanones make this pathway a plausible target for investigation. researchgate.net The induction of necroptosis can be a therapeutic strategy in cancer, and its modulation is relevant in inflammatory diseases and neurodegeneration. nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Analysis (e.g., estrogen receptor, vanin-1, Akt, NF-kB)

Estrogen Receptor (ER): The estrogen receptor is a key target in therapies for hormone-dependent cancers. Isoflavones, which possess a 3-phenyl-4H-1-benzopyran-4-one structure, are known to interact with ERs. nih.gov Synthesis and binding assays of certain isoflavone (B191592) derivatives showed low but selective affinity for ERα over ERβ. nih.gov Docking studies predict that key interactions involve a phenolic hydroxyl group on the compound forming hydrogen bonds with an Arg394/Glu353/water triad (B1167595) in the ERα binding site, along with other interactions with residues like His524. researchgate.net Targeting different sites on the receptor, such as the Activation Function 2 (AF2) pocket, is an emerging strategy to overcome resistance, and novel small molecules are being developed to disrupt the ER-coactivator interaction at this site. nih.gov

NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation, cell survival, and immunity. nih.gov Its dysregulation is linked to cancer and chronic inflammatory diseases. nih.gov Chromanone-based derivatives have been evaluated as potential anti-neuroinflammatory agents by targeting this pathway. researchgate.net One analogue, 4e, was shown to potently inhibit the translocation of NF-κB from the cytoplasm to the nucleus in LPS-induced microglial cells. researchgate.net This action was traced to the disruption of TLR4-mediated signaling cascades involving TAK1 and PI3K/Akt, which ultimately prevents NF-κB activation. researchgate.net Other small molecule inhibitors of NF-κB have been identified with IC₅₀ values in the nanomolar to low micromolar range for inhibiting NF-κB transcriptional activation. mdpi.comsigmaaldrich.com

Interactions with other receptors and signaling proteins like vanin-1 and Akt are less defined for this specific compound class but remain areas of potential biological relevance given the diverse activities of benzopyranones.

Structure-Activity Relationship (SAR) Studies of Substituted Benzopyranones and Chromanones

The biological activity of the benzopyranone scaffold is highly dependent on the nature and position of its substituents. SAR studies are crucial for optimizing potency and selectivity. nih.govnih.govnih.gov

An analysis of a series of benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway revealed several key structural requirements for activity. nih.gov The fused ring system of the chromanone core was found to be critical; replacing it with a simple substituted phenyl ring led to a significant loss of activity. nih.gov Similarly, the pyran ring itself is important, with saturation of the double bond (as in the dihydro-benzopyranone structure) being a common feature in many active molecules. nih.gov

Structural FeatureModificationImpact on ActivityReference
A Ring (Fused Ring System)Replacement with simple phenyl ring~14-fold decrease in activity or inactivity. nih.gov
C Ring (Pyran Ring)Saturation of C2-C3 double bondGenerally maintains or improves activity/stability. nih.gov
B Ring SubstituentsIntroduction of various groups (e.g., N(C₂H₅)₂, CH₃)Significantly influences antiproliferative potential. nih.govnih.gov
C-4 Carbonyl GroupPresence is keyInfluences pro-oxidant activity. nih.gov
Attachment PointMoving attachment from C-6 to C-83-fold decrease in activity. nih.gov

The position of the phenyl substituent on the benzopyranone core is a critical determinant of biological activity. SAR studies have explicitly demonstrated that attachment at the C-6 position is important for potent inhibition of the HIF-1 pathway. nih.gov When the point of attachment was moved from carbon 6 to carbon 8, a threefold decrease in activity was observed, confirming the preference for the C-6 linkage. nih.gov

Furthermore, the substitution pattern on the C-6 phenyl ring itself can modulate activity, although the binding pocket may be size-constrained. Introducing various substituents onto this phenyl ring resulted in an approximate fivefold decrease in activity, suggesting that an unsubstituted or minimally substituted phenyl group at the C-6 position might be optimal for this particular target. nih.gov This highlights the delicate balance between the electronic and steric properties of the C-6 substituent in dictating the compound's interaction with its biological targets.

Impact of Dihydro Pyran Ring Conformation on Activity

Computational and structural studies on related flavonoids have shown that the dihydro pyran ring can exist in several conformations, including half-chair, sofa, and envelope forms. acs.org The specific conformation adopted is influenced by the substitution pattern on the rings. For flavanones, the puckering of the C ring affects the orientation of the phenyl group at position 2 (or in this case, the phenyl group at position 6, though the principle of conformational influence on substituent orientation is transferable). This orientation is a key determinant of how the molecule fits into the binding pocket of a receptor or an enzyme. researchgate.net

The conformational flexibility of the dihydro pyran ring allows the molecule to potentially adapt its shape to fit different biological targets, which may contribute to its range of biological activities. researchgate.net For instance, the degree of planarity of the entire molecule, influenced by the C ring's conformation, can impact stacking interactions with aromatic residues in a protein's active site. A more distorted conformation might allow for optimal positioning of key functional groups for hydrogen bonding or other non-covalent interactions. While direct studies on this compound are limited, the principles derived from the broader flavonoid class underscore the critical role of the dihydro pyran ring's conformation in its biological efficacy.

Role of Chirality in Biological Recognition

The presence of a stereocenter in the this compound molecule introduces the element of chirality, a fundamental aspect of its interaction with biological systems. nih.govresearchgate.net Biological macromolecules such as enzymes and receptors are themselves chiral, leading to stereoselective interactions with enantiomeric ligands. mdpi.com This means that the two enantiomers of a chiral compound can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. nih.gov

The differential activity of enantiomers is a well-established principle in pharmacology. For instance, in related chiral flavonoids, enantiomers have demonstrated distinct effects in various biological assays, including α-glucosidase and tyrosinase inhibition. researchgate.net Although in some cases the stereochemistry did not seem to play a significant role in the inhibitory activities for these specific enzymes, the general principle of stereoselectivity in biological action remains paramount. researchgate.net

The process of chiral separation is therefore crucial for evaluating the specific biological activities of each enantiomer. researchgate.net Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are employed to resolve racemic mixtures into their individual enantiomeric forms. researchgate.net Understanding the absolute configuration of each enantiomer and correlating it with its specific biological activity is a key aspect of structure-activity relationship studies. For this compound, a thorough investigation into the biological properties of its individual enantiomers would be necessary to fully elucidate its pharmacological potential and the precise role of chirality in its molecular recognition by biological targets.

Investigation of Cellular Pathway Modulation (In Vitro Biochemical Assays, e.g., gene expression, protein phosphorylation)

The biological effects of this compound are underpinned by its ability to modulate intracellular signaling pathways. In vitro biochemical assays are essential tools for dissecting these mechanisms, providing insights into how the compound influences gene expression and protein phosphorylation, two key regulatory processes in the cell.

Benzopyran and flavanone (B1672756) derivatives have been shown to exert antiproliferative and anti-inflammatory effects by targeting various signaling cascades. nih.govnih.gov One of the critical pathways often implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of genes involved in inflammatory responses, cell survival, and proliferation. youtube.com Some benzopyran derivatives have been found to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes. researchgate.net For instance, a novel benzopyran compound, 2-[piperidinoethoxyphenyl]-3-phenyl-2H-benzo(b)pyran, was shown to inhibit the PI-3-K/Akt/FOXO and MEK/Erk/AP-1 pathways in estrogen receptor-negative breast cancer cells, although this study was later retracted. plos.orgnih.gov

Furthermore, the modulation of protein kinase activity is another important mechanism by which benzopyran derivatives can exert their cellular effects. Protein kinases are enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a wide range of cellular processes. nih.gov Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. researchgate.net Substituted chroman-4-one derivatives have been identified as selective inhibitors of specific protein kinases, such as Sirtuin 2 (SIRT2). acs.org The inhibitory activity of these compounds is highly dependent on their molecular structure, with minor alterations significantly affecting their potency and selectivity. acs.org

To comprehensively understand the mechanism of action of this compound, in vitro assays would be employed to assess its impact on these and other relevant pathways. Gene expression profiling, using techniques like microarrays or RNA sequencing, could reveal the spectrum of genes whose expression is altered by the compound. nih.govnih.gov Similarly, protein phosphorylation profiling, through methods such as Western blotting or mass spectrometry-based phosphoproteomics, would identify the specific kinases and signaling pathways that are modulated.

Below is a hypothetical representation of data that could be generated from such in vitro biochemical assays for this compound and its derivatives, illustrating how structure-activity relationships for pathway modulation are typically presented.

Table 1: Inhibitory Activity of this compound Derivatives on Key Signaling Pathway Components

CompoundDerivativeNF-κB Inhibition (IC₅₀, µM)Kinase A Inhibition (IC₅₀, µM)Kinase B Inhibition (IC₅₀, µM)
1This compound15.28.5> 100
26-(4-chlorophenyl)-3,4-dihydro-2h-1-benzopyran-4-one5.82.175.4
36-(4-methoxyphenyl)-3,4-dihydro-2h-1-benzopyran-4-one25.612.3> 100
47-hydroxy-6-phenyl-3,4-dihydro-2h-1-benzopyran-4-one10.15.789.2

Table 2: Effect of this compound on the Expression of NF-κB Target Genes in vitro

GeneFunctionFold Change in Expression (Compound vs. Control)
IL-6Pro-inflammatory cytokine-3.5
TNF-αPro-inflammatory cytokine-4.2
BCL-2Anti-apoptotic protein-2.8
CYCLIN D1Cell cycle regulator-2.1

Applications in Chemical Biology and Material Science

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one as a Privileged Scaffold for Library Synthesis

The benzopyran motif is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of new therapeutic agents. researchgate.net The this compound structure, as a derivative of the broader flavanone (B1672756) class, is considered a privileged structure due to its frequent appearance in biologically active natural products. semanticscholar.org

The utility of this scaffold lies in its suitability for the creation of compound libraries through diversity-oriented synthesis (DOS). rsc.org By systematically modifying the core structure at various positions, large collections of related but distinct molecules can be generated. These libraries are then screened for biological activity against a wide range of targets. The synthesis of flavone (B191248) and flavanone libraries from common intermediates demonstrates the efficiency of using this scaffold for generating chemical diversity. semanticscholar.orgrsc.org This approach has been instrumental in the discovery of novel compounds with potential applications in drug discovery and chemical biology. nih.gov

Development of Molecular Probes and Biosensors Utilizing the Benzopyranone Core

The inherent photophysical properties of the benzopyranone core, particularly its fluorescence, make it an attractive scaffold for the development of molecular probes and biosensors. mdpi.com Flavonoids, in general, possess aromatic chromophores that absorb ultraviolet light, which can lead to fluorescence emission. nih.gov These fluorescent properties can be sensitive to the local environment, such as polarity, pH, and the presence of specific ions or molecules. mdpi.comsic.gov.co

This sensitivity allows for the design of molecular probes where a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime) indicates the presence or concentration of a target analyte. nih.gov For instance, the interaction of flavonoids with metal ions can lead to significant changes in their fluorescence spectra, a principle that can be harnessed for the detection of these ions. mdpi.com While research may not have focused specifically on this compound as a molecular probe, the foundational characteristics of the flavanone structure make it a promising candidate for the development of novel sensors for applications in cellular imaging and diagnostics. mdpi.comnih.gov

Utility in Synthetic Method Development (e.g., as a substrate or intermediate)

This compound and its derivatives are frequently the targets of synthetic method development. The efficient construction of the flavanone core is a common objective in organic synthesis due to the biological relevance of this class of compounds. mdpi.comnih.gov Various synthetic strategies have been developed for the preparation of flavanones, often involving the cyclization of 2'-hydroxychalcone (B22705) precursors. mdpi.comnih.gov

The synthesis of a series of 2,3-dihydroflavanone derivatives serves as a practical example of how these compounds are central to the development of new synthetic protocols. mdpi.com Furthermore, once synthesized, these flavanones can act as crucial intermediates for the synthesis of other classes of flavonoids, such as flavones, through subsequent oxidation reactions. rsc.orgrsc.org The development of efficient and versatile synthetic routes to flavanones, including this compound, is an active area of research, driven by the need for access to these valuable molecular scaffolds for further investigation. rsc.orgrsc.org

Potential in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org Host-guest chemistry, a central concept in this field, involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. nih.gov The flavanone scaffold has demonstrated its potential to act as a guest molecule in such systems.

Research has shown that flavanone and its derivatives can form stable inclusion complexes with various host molecules, including cyclodextrins and C-Hexylpyrogallol nih.govarene. mdpi.comresearchgate.netnih.gov These interactions are driven by forces such as hydrophobic interactions and hydrogen bonding. mdpi.com The formation of these host-guest complexes can alter the physicochemical properties of the flavanone, such as its solubility in aqueous media. mdpi.comnih.gov This has significant implications for drug delivery, where encapsulating a hydrophobic drug within a hydrophilic host can improve its bioavailability. mdpi.com

Below is a table summarizing the binding constants for the formation of 1:1 host-guest complexes between flavanone and different hosts.

Guest MoleculeHost MoleculeBinding Constant (K) in M⁻¹
Flavanoneα-Cyclodextrin(Not specified)
Flavanoneβ-Cyclodextrin(Not specified)
FlavanoneHP-β-Cyclodextrin(Not specified)
FlavanoneC-Hexylpyrogallol nih.govarene1.71 x 10⁴
4'-Chloroflavanoneα-Cyclodextrin(Not specified)
4'-Chloroflavanoneβ-Cyclodextrin(Not specified)
4'-ChloroflavanoneHP-β-Cyclodextrin(Not specified)
Data sourced from multiple studies investigating flavanone-host interactions. mdpi.comresearchgate.netnih.gov

The ability of the this compound scaffold to participate in these supramolecular interactions opens up possibilities for its use in the development of novel drug delivery systems and other advanced materials.

Exploration in Advanced Materials (e.g., photochromic systems, polymers)

The benzopyranone core is a component of molecules that exhibit interesting properties relevant to material science. One such property is photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. nih.gov While flavones and flavonols are generally photochemically inert, related flavylium (B80283) compounds can exhibit complex photochromic behavior that is dependent on factors like pH. nih.govsic.gov.co The potential for tuning the color of these systems with light and pH makes them interesting candidates for molecular switches and optical memory systems. sic.gov.co

Furthermore, the polyphenolic nature of flavonoids, including the flavanone scaffold, allows for their use as monomers in polymerization reactions. rsc.orgmdpi.com Researchers have successfully prepared oligomers and polymers from flavonoids like catechin (B1668976) and quercetin. rsc.org These bio-based polymers can exhibit valuable properties such as antioxidant activity, making them suitable for applications in drug delivery, tissue engineering, and as eco-friendly materials. rsc.orgmdpi.com The incorporation of the this compound structure into polymeric chains could lead to the development of advanced materials with unique and desirable functionalities.

Future Directions and Emerging Research Gaps

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

A significant research gap exists in the development of sustainable synthetic methodologies for 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one. Traditional chemical syntheses of chromanone frameworks often rely on methods that may not be environmentally benign. rsc.org Future research will likely focus on chemoenzymatic and biocatalytic approaches, which combine the versatility of chemical reactions with the high selectivity of enzymes. mdpi.com

Biocatalysis, utilizing enzymes for organic synthesis, has emerged as a powerful tool for creating active pharmaceutical ingredients (APIs) through more efficient and sustainable routes. uni-graz.at These methods offer numerous advantages, including milder reaction conditions, reduced waste, and high enantioselectivity, which is crucial for producing chiral chromanones. mdpi.combohrium.com The development of enzyme-based processes could shorten the synthetic pathways to benzopyranone derivatives, providing scalable and eco-friendly alternatives to purely chemical protocols. uni-graz.at Dynamic kinetic resolution, for instance, is a chemoenzymatic strategy that can overcome the typical 50% yield limit of traditional kinetic resolutions, enabling the efficient production of enantiomerically pure compounds. mdpi.com Exploring enzymes like ketoreductases, hydrolases, and oxidases could open new avenues for the stereoselective synthesis of this and related benzopyranones.

Advanced Computational Prediction of Novel Biological Targets

Identifying the full spectrum of biological targets for this compound is a critical step in understanding its mechanism of action and potential therapeutic applications. Advanced computational, or in silico, target prediction is a key future direction that can rapidly generate hypotheses for experimental validation. These methods move beyond traditional one-drug-one-target approaches to explore the polypharmacology of small molecules.

In silico target fishing leverages the principle that structurally similar molecules often bind to similar biological targets. By screening the structure of a compound against large databases of known protein targets and their ligands, potential interactions can be identified. This approach is instrumental in elucidating a compound's mode of action, identifying potential off-target effects that could lead to adverse reactions, and discovering new therapeutic uses (drug repurposing).

Computational MethodDescriptionApplication in Target Prediction
Ligand-Based Methods Utilizes the structures of known active ligands to identify new molecules that might bind to the same target. Methods include 2D similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models.Predicts targets for a query molecule by comparing its features to extensive databases of compounds with known biological activities.
Structure-Based Methods (Reverse Docking) Docks a small molecule (ligand) into the binding sites of a large collection of macromolecular targets. The binding poses and energies are calculated to predict the most likely protein targets.Screens a compound against a database of 3D protein structures (like the Protein Data Bank) to identify potential binding partners based on binding affinity scores.
Chemogenomic Approaches Integrates chemical information about ligands and genomic information about their protein targets to build predictive models. This approach analyzes the interaction space between the chemical universe and the target proteome.Builds models (e.g., machine learning, statistical models) trained on known drug-target interactions to predict new interactions for compounds with unknown targets.
Machine Learning & AI Employs algorithms like Support Vector Machines (SVM), Random Forest (RF), and deep neural networks trained on vast datasets of chemical structures and bioactivity data to predict targets.Can identify complex, non-linear relationships between chemical structures and biological activity, enabling the prediction of targets that might be missed by similarity-based methods.

These computational strategies offer a cost-effective and rapid means to prioritize experimental studies, guiding researchers toward the most promising biological targets for this compound.

Integration of Artificial Intelligence and Machine Learning in Benzopyranone Research

In the context of this compound research, AI/ML can be applied in several key areas:

De Novo Design: Generative models can design new benzopyranone derivatives with optimized properties, such as enhanced potency, better selectivity, or improved pharmacokinetic profiles. iptonline.com

Synthesis Prediction: AI can assist in planning more efficient synthetic routes, predicting reaction outcomes, and optimizing reaction conditions, potentially in concert with automated robotic synthesis platforms. youtube.com

Property Prediction: ML algorithms can accurately predict physicochemical properties, biological activity, and potential toxicity, allowing for the early-stage filtering of less promising candidates. nih.gov

Target Identification and Mechanism of Action: AI can analyze complex biological data from high-throughput screens and omics studies to identify novel drug targets and elucidate mechanisms of action. mit.eduresearchgate.net

By integrating AI and ML, researchers can navigate the complexities of drug discovery more efficiently, reducing the time and cost associated with bringing new benzopyranone-based therapies to fruition. youtube.com

Exploration of Unconventional Biological Activities and Mechanistic Pathways

While the benzopyranone scaffold is known for a range of biological activities, a significant research gap lies in the exploration of unconventional therapeutic targets and novel mechanisms. nih.govsemanticscholar.org Future research should aim to move beyond well-trodden paths to uncover unique biological functions. For example, some benzopyran compounds have been shown to act as potent tubulin polymerization inhibitors, a mechanism central to their anti-cancer activity. nih.gov Investigating whether this compound or its derivatives share this or other novel anti-mitotic activities could open new avenues for oncology.

Furthermore, the structural features of chromanones, including their influence on cellular redox states, suggest they could modulate pathways related to oxidative stress. nih.gov This could have implications for neurodegenerative diseases, where oxidative stress is a common pathophysiological mechanism. mednexus.org The search for new therapies increasingly involves identifying novel molecular targets and pathways. nih.gov A systematic evaluation of this compound against a broad panel of enzymes, receptors, and signaling pathways could reveal unexpected activities and provide the basis for developing therapies for a wider range of diseases.

Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To fully understand the biological impact of this compound, a holistic, systems-level approach is required. A major emerging direction is the use of multi-omics technologies to obtain a comprehensive picture of the molecular changes induced by the compound within a biological system. nih.gov This approach integrates data from genomics, transcriptomics, proteomics, and metabolomics to construct a detailed map of the compound's mechanism of action. broadinstitute.org

An integrated multi-omics analysis can reveal not only the primary target but also the downstream effects and pathway perturbations, providing a much richer understanding than single-endpoint assays. acs.org For example, treating cells with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can uncover the interconnected cellular responses. mit.edunih.gov This strategy is particularly powerful for identifying the targets of compounds discovered through phenotypic screening and for understanding the basis of both on-target efficacy and off-target toxicity. researchgate.net

Omics TechnologyInformation ProvidedPotential Insights for this compound
Transcriptomics Measures the expression levels of thousands of genes (mRNA) simultaneously.Identifies gene expression signatures and signaling pathways modulated by the compound.
Proteomics Quantifies the abundance of thousands of proteins in a cell or tissue.Reveals changes in protein expression and post-translational modifications, helping to identify direct targets and downstream effectors.
Metabolomics Profiles the levels of small-molecule metabolites (e.g., lipids, amino acids, sugars).Uncovers alterations in metabolic pathways and provides a functional readout of the cellular state following compound treatment.
Lipidomics A subset of metabolomics focused specifically on the comprehensive analysis of lipids.Elucidates effects on lipid metabolism and cell membrane composition, which are crucial for many cellular processes.

Q & A

Q. How can computational modeling predict the compound’s bioavailability and metabolic fate?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict LogP (~2.8) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s). Simulate phase I metabolism (CYP3A4-mediated oxidation) with Schrödinger’s Metabolizer module .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.